Ethyl 4-(3,5-dichlorothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ETHYL 4-(3,5-DICHLORO-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of ETHYL 4-(3,5-DICHLORO-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, where a suitable thienyl derivative reacts with the quinoline intermediate.
Functional Group Modifications:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 4-(3,5-DICHLORO-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-(3,5-DICHLORO-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(3,5-DICHLORO-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
ETHYL 4-(3,5-DICHLORO-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, which may have similar chemical properties and applications.
Thienyl Derivatives: Compounds containing a thienyl group, which may exhibit similar reactivity.
Ester Derivatives: Compounds with ester functional groups, which can undergo similar chemical reactions.
Properties
Molecular Formula |
C17H17Cl2NO3S |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
ethyl 4-(3,5-dichlorothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C17H17Cl2NO3S/c1-3-23-17(22)13-8(2)20-10-5-4-6-11(21)14(10)15(13)16-9(18)7-12(19)24-16/h7,15,20H,3-6H2,1-2H3 |
InChI Key |
LTDQJIOYDUSQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(S3)Cl)Cl)C(=O)CCC2)C |
Origin of Product |
United States |
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